molecular formula C7H5N B047950 Benzonitrile-d5 CAS No. 2102-15-0

Benzonitrile-d5

Cat. No. B047950
CAS RN: 2102-15-0
M. Wt: 108.15 g/mol
InChI Key: JFDZBHWFFUWGJE-RALIUCGRSA-N
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Description

Synthesis Analysis

Benzonitrile and its derivatives, including Benzonitrile-d5, have been synthesized through various methods. One approach involves the reaction of [(dippe)PtH]2 with benzonitrile, leading to products that result from C–H and C–CN activation (Miscione & Bottoni, 2014). Additionally, new synthetic protocols for assembling the benzonitrile framework have been developed, highlighting the evolving methodologies in this area (Jia & Wang, 2016).

Molecular Structure Analysis

Studies on the molecular structure of Benzonitrile-d5 derivatives have revealed diverse structural motifs. For instance, the microwave determination of benzonitrile's complete structure has provided foundational knowledge for understanding its derivatives (Bak et al., 1962). This structural information is crucial for exploring chemical reactions and properties related to Benzonitrile-d5.

Chemical Reactions and Properties

Research on Benzonitrile-d5 and its related compounds has uncovered unique chemical reactions and properties. For example, the gas-phase synthetic pathways to benzene and benzonitrile have been investigated, demonstrating the formation of benzonitrile through various reactions in space and laboratory settings (Lee et al., 2019). These findings have implications for the synthesis and application of Benzonitrile-d5 in astrochemistry and organic chemistry.

Physical Properties Analysis

The physical properties of Benzonitrile-d5 derivatives have been studied extensively. One study detailed the structures and physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which share structural similarities with Benzonitrile-d5, revealing insights into their planar molecular structures and behavior (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of Benzonitrile-d5 and its analogs, including reactivity and stability, have been the focus of various studies. One investigation into the electrochemical synthesis of benzonitrile from benzylamine using metal-organic frameworks as catalysts highlights the evolving understanding of Benzonitrile-d5's chemical properties and potential applications (Wang et al., 2020).

Scientific Research Applications

  • Astronomy

    • Benzonitrile has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium .
    • This discovery provides valuable information for understanding the chemical complexity of the regions that form stars and planetary systems .
  • Chemical Synthesis

    • Benzonitrile is used as a precursor to benzoguanamine, a derivative of melamine .
    • It is also used as a solvent in various chemical reactions .
  • Green Chemistry

    • A study has proposed a green synthetic route for Benzonitrile using ionic liquid as the recycling agent .
    • This method eliminates the use of metal salt catalysts and simplifies the separation process .
    • The study achieved a 100% yield of Benzonitrile at 120 °C in 2 hours .
  • Pharmaceutical Industry

    • Benzonitrile is used as an intermediate in the production of various drugs .
    • The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
  • Pesticides and Dyes

    • Benzonitrile plays key roles in the synthesis of pesticides and dyes .
  • Advanced Coating

    • Benzonitrile is a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
  • Solvent

    • Benzonitrile is used as a solvent in various chemical reactions .
  • Precursor to Benzoguanamine

    • Benzonitrile is used as a precursor to benzoguanamine, a derivative of melamine .
  • Aromatic Molecule in Space

    • Benzonitrile has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium .
  • Preparation of Benzoic Acid

    • Benzonitrile can be hydrolyzed to benzoic acid .
  • Preparation of Benzylamine

    • Benzonitrile can be reduced to benzylamine .
  • Intermediate in Drug Production

    • In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .

Future Directions

The recent discovery of benzonitrile, one of the simplest nitrogen-bearing polar aromatic molecules, in the interstellar medium motivates structural characterization of the benzonitrile-containing molecular ions as potential precursors for nitrogen-containing complex organics in space . These unique structural motifs could be useful for the molecular design and recognition involving charged aromatic systems and also for the search of nitrogen-containing complex organics in space .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDZBHWFFUWGJE-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584018
Record name (~2~H_5_)Benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile-d5

CAS RN

2102-15-0
Record name (~2~H_5_)Benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2102-15-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
A Kuwae, K Machida - Spectrochimica Acta Part A: Molecular Spectroscopy, 1979 - Elsevier
… The fundamental frequencies of benzonitrile-pd and benzonitrile-d5 assigned in this work were conflrmed to satisfy the product rule ard the modified sum rule for symmetrically …
Number of citations: 44 www.sciencedirect.com
R Ambrosetti, D Catalano, C Forte… - … für Naturforschung A, 1986 - degruyter.com
… The quadrupolar coupling constants (DQCC) and the asymmetry param eters (rj) for the ortho, meta and para deuterons in pyridine-d5, benzonitrile-d5 and chlorobenzene-d 5 were …
Number of citations: 16 www.degruyter.com
RJ Jakobsen - Spectrochimica Acta, 1965 - Elsevier
The vibrational spectra of benzonitrile-d~* Page 1 Spectrochimica Acta, 1965, Vol. 21, pp. 127 to 131. Pergamon Press Ltd. Printed in Northern Ireland The vibrational spectra of …
Number of citations: 49 www.sciencedirect.com
P Devolder - Spectrochimica Acta Part A: Molecular Spectroscopy, 1980 - Elsevier
Chemiluminescences are emitted during the reaction of active nitrogen with benzene-h6 or -d6, fluorobenzene or chlorobenzene frozen at 77 K. With benzene-h6 (d6), the …
Number of citations: 4 www.sciencedirect.com
P Devolder - Journal of Luminescence, 1980 - Elsevier
… : (i) with a 1M benzonitrile h5 doped benzene d6 polycrystal, the benzonitrile uS phosphorescence is emitted, instead of the very different ph9sphorescence spectrum of benzonitrile …
Number of citations: 3 www.sciencedirect.com
Z Lasner, B Augenbraun, J Doyle - Bulletin of the American Physical Society, 2023 - APS
… For example, benzonitrile-d5 possesses a large molecular dipole moment, which makes it suitable for electrostatic focusing or deceleration which may further increase statistical …
Number of citations: 0 meetings.aps.org
LN Heydorn, PC Burgers, PJA Ruttink… - International Journal of …, 2003 - Elsevier
The unimolecular gas-phase chemistry of the cyclic title ion, [OCH 2 CH 2 O]P(H)O + , 1a + , and its tautomer ethylene phosphite, [OCH 2 CH 2 O]POH + , 1b + , was …
Number of citations: 9 www.sciencedirect.com
P Kambouris, TK Ha, C Wentrup - The Journal of Physical …, 1992 - ACS Publications
Sharp fluorescence spectra of the phenyldimethylsilyl radical have been observed for the first time by the photolyses of phe-nyldimethylsilane, phenyltrimethylsilane, and …
Number of citations: 25 pubs.acs.org
RK Goel, ML Agarwal - Spectrochimica Acta Part A: Molecular …, 1982 - Elsevier
… assigned a band at 1192 cm -~ in benzonitrile-d5 to C-CN stretching mode 2. We have assigned this mode at 1179 cm -~ (having a corresponding Raman value 1176cm -~) in 4-MB …
Number of citations: 38 www.sciencedirect.com
KM Singh, RA Singh, SN Thakur - … Acta Part A: Molecular and Biomolecular …, 1995 - Elsevier
An accurate intramolecular force field for ethynylbenzene and its three deuterated isomers is determined from experimentally observed vibrational frequencies. Vibrational assignments …
Number of citations: 6 www.sciencedirect.com

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